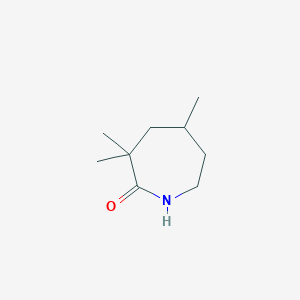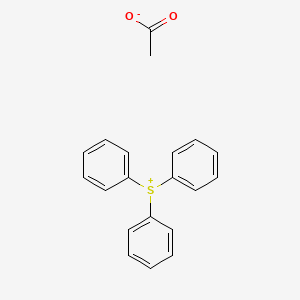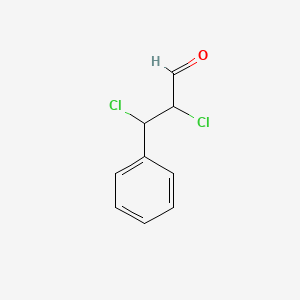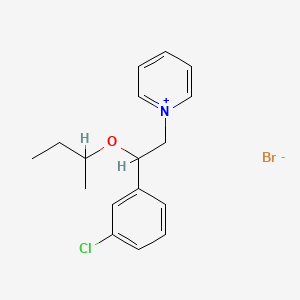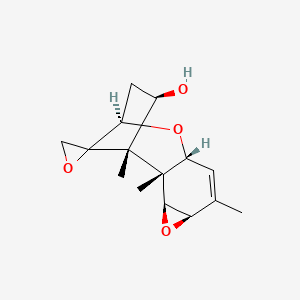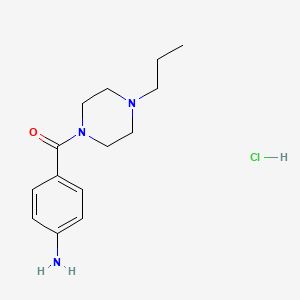
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group and a propylpiperazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride typically involves the reaction of 4-aminophenyl with 4-propylpiperazine under specific conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and nickel as a catalyst. The reaction is carried out at room temperature for about 20 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound.
化学反应分析
Types of Reactions
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel, and various solvents like THF. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
科学研究应用
Chemistry
In chemistry, (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
(4-aminophenyl)phenylmethanone: This compound has a similar aminophenyl group but lacks the propylpiperazinyl group.
(4-aminophenyl)(cyclopropyl)methanone: This compound includes a cyclopropyl group instead of a propylpiperazinyl group.
Uniqueness
The uniqueness of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride lies in its specific combination of functional groups. This combination allows for unique interactions and applications that are not possible with similar compounds.
属性
CAS 编号 |
21312-45-8 |
|---|---|
分子式 |
C14H22ClN3O |
分子量 |
283.80 g/mol |
IUPAC 名称 |
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12;/h3-6H,2,7-11,15H2,1H3;1H |
InChI 键 |
OELIAAKPBHJIQD-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


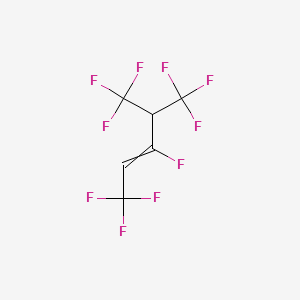
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
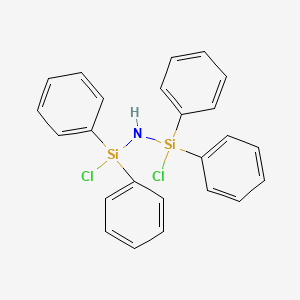
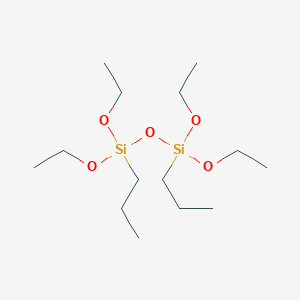
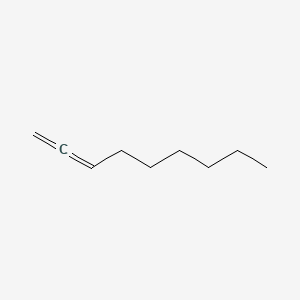
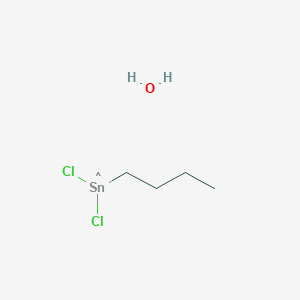
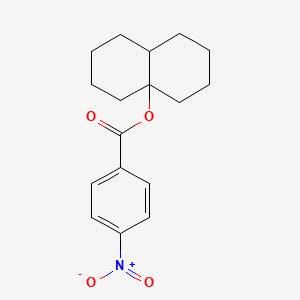
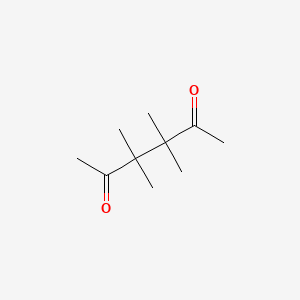
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
